molecular formula C13H23NO B13615379 13-Azabicyclo[10.2.0]tetradecan-14-one

13-Azabicyclo[10.2.0]tetradecan-14-one

Katalognummer: B13615379
Molekulargewicht: 209.33 g/mol
InChI-Schlüssel: QZGCOFZRRZPWHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13-Azabicyclo[10.2.0]tetradecan-14-one is a β-lactam compound, which is a crucial component in the structure of various antibiotics. This compound is known for its unique bicyclic structure, which contributes to its stability and reactivity. It has been extensively studied for its polymorphic transformations and its role in pharmaceutical applications .

Vorbereitungsmethoden

The synthesis of 13-Azabicyclo[10.2.0]tetradecan-14-one typically involves the formation of the β-lactam ring through cyclization reactions. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, specific catalysts, and precise pH levels .

Analyse Chemischer Reaktionen

13-Azabicyclo[10.2.0]tetradecan-14-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced β-lactam derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound. .

Wissenschaftliche Forschungsanwendungen

13-Azabicyclo[10.2.0]tetradecan-14-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 13-Azabicyclo[10.2.0]tetradecan-14-one involves its interaction with bacterial enzymes, particularly β-lactamases. The compound inhibits these enzymes by forming a stable acyl-enzyme complex, which prevents the bacteria from synthesizing their cell walls. This leads to bacterial cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

13-Azabicyclo[10.2.0]tetradecan-14-one can be compared with other β-lactam compounds such as penicillin and cephalosporin. While all these compounds share the β-lactam ring, this compound is unique due to its bicyclic structure, which provides enhanced stability and reactivity. Similar compounds include:

This comprehensive overview highlights the significance of this compound in various fields of scientific research and its potential for future applications.

Eigenschaften

Molekularformel

C13H23NO

Molekulargewicht

209.33 g/mol

IUPAC-Name

13-azabicyclo[10.2.0]tetradecan-14-one

InChI

InChI=1S/C13H23NO/c15-13-11-9-7-5-3-1-2-4-6-8-10-12(11)14-13/h11-12H,1-10H2,(H,14,15)

InChI-Schlüssel

QZGCOFZRRZPWHB-UHFFFAOYSA-N

Kanonische SMILES

C1CCCCCC2C(CCCC1)C(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.